

# An In-depth Technical Guide to Pomalidomide-PEG1-C2-COOH

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pomalidomide-PEG1-C2-COOH**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates critical datasheet specifications, explores the underlying signaling pathways of its active pomalidomide component, and outlines conceptual experimental workflows for its application in targeted protein degradation.

### **Core Specifications**

Pomalidomide-PEG1-C2-COOH is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a PEG1 linker with a terminal carboxylic acid for further chemical modification.[1] [2] This bifunctional molecule is a crucial component for creating PROTACs, which are designed to selectively eliminate target proteins from cells.[1][2]



| Parameter         | Value                                               | Reference |
|-------------------|-----------------------------------------------------|-----------|
| Synonyms          | Thalidomide-NH-PEG1-COOH,<br>Pomalidomide-PEG1-CO2H |           |
| CAS Number        | 2139348-60-8                                        | [1]       |
| Molecular Formula | C18H19N3O7                                          | [1]       |
| Molecular Weight  | 389.36 g/mol                                        | [1]       |
| Purity            | ≥98% to 99.76%                                      | [2]       |
| Appearance        | Solid                                               |           |

### **Physicochemical Properties**

The solubility and storage conditions are critical for the effective use of **Pomalidomide-PEG1-C2-COOH** in experimental settings.

| Property                                                                      | Details                                                                                              | Reference |
|-------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| Solubility                                                                    | Soluble in DMSO (≥ 125<br>mg/mL)                                                                     | [1][3]    |
| In vivo formulation 1: ≥ 2.08 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in saline) | [1]                                                                                                  |           |
| In vivo formulation 2: 10%<br>DMSO, 40% PEG300, 5%<br>Tween-80, 45% saline    | [1]                                                                                                  |           |
| Storage                                                                       | Powder: 4°C, stored under nitrogen, away from moisture. Long-term at -20°C (up to 3 years) or -80°C. | [1][2][4] |
| In solvent: -80°C for up to 6 months; -20°C for up to 1 month.                | [2][4]                                                                                               |           |



**Biological Activity** 

| Parameter           | Details                                                                                                                                                                                                                                                                                                                                                                                                                                            | Reference |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Target              | Cereblon (CRBN) E3 Ubiquitin<br>Ligase                                                                                                                                                                                                                                                                                                                                                                                                             | [1][5]    |
| Pathway             | PROTAC                                                                                                                                                                                                                                                                                                                                                                                                                                             | [1]       |
| Mechanism of Action | The pomalidomide component binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5] [6] This interaction recruits the complex to a target protein of interest (when incorporated into a PROTAC), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5] Pomalidomide itself is known to induce the degradation of neo-substrate proteins Ikaros (IKZF1) and Aiolos (IKZF3).[5] |           |

## **Signaling Pathway of Pomalidomide**

Pomalidomide exerts its therapeutic effects through a distinct molecular mechanism involving the modulation of the E3 ubiquitin ligase complex. The following diagram illustrates the key steps in this signaling cascade.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molnova.cn [molnova.cn]
- 4. CAS: 2139348-60-8 Pomalidomide-PEG1-CO2H 泊马度胺-一聚乙二醇-酸-UDP糖 | MOF | 金属有机框架 | 聚集诱导发光 | 荧光标记推荐西安齐岳生物 [qiyuebio.com]
- 5. bocsci.com [bocsci.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pomalidomide-PEG1-C2-COOH]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2863139#pomalidomide-peg1-c2-cooh-datasheet-and-specifications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com